1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
CAS No.:
Cat. No.: VC17176420
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3 |
| Standard InChI Key | AZVLZXHTXUIWRZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Table 1: Comparative Molecular Properties
The ethyl substitution at the 2-position increases molecular weight and hydrophobicity compared to methyl analogs, influencing solubility and reactivity .
Stereochemistry and Conformation
The dihydropyrrole ring introduces partial saturation, reducing aromaticity and enhancing flexibility. The tert-butyl and ethyl ester groups adopt equatorial positions to minimize steric strain, as observed in 3D conformer models of related compounds .
Synthesis and Reactivity
Key Reactions
-
Hydrolysis: The ethyl ester undergoes saponification to yield carboxylic acids, pivotal for further functionalization .
-
Ring-Opening Metathesis: The dihydropyrrole ring participates in olefin metathesis, enabling access to polycyclic architectures .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s structure aligns with intermediates used in peptidomimetics and protease inhibitors. For example, Boc-protected proline analogs (e.g., Boc-3,4-dehydro-L-proline methyl ester) are precursors to antiviral agents .
| Precautionary Measure | Application |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Ventilation | Fume hood or local exhaust |
| Storage | Cool, dry place away from oxidizers |
Related Compounds and Derivatives
Structural Analogs
-
(S)-1-tert-Butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS: 178172-26-4): Chiral variant used in asymmetric synthesis.
-
Boc-3,4-dehydro-L-proline methyl ester (CAS: 202477-57-4): Key intermediate in peptide modification .
Industrial Relevance
Derivatives of this compound are patented for applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume